3,4-Dibromo-6-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are recognized for their diverse biological activities and are frequently utilized as core structures in medicinal chemistry. The presence of bromine and chlorine atoms in this compound enhances its reactivity and potential for various chemical transformations, making it a significant candidate for drug development and material science applications.
The compound is cataloged under the chemical identifier 887568-34-5 and can be sourced from various chemical suppliers and databases, including BenchChem and patent literature. Its synthesis typically involves the bromination and chlorination of indazole derivatives, which can be achieved through established synthetic routes.
3,4-Dibromo-6-chloro-1H-indazole is classified as a halogenated indazole derivative. Its structure includes two bromine atoms at positions 3 and 4, and a chlorine atom at position 6 of the indazole ring, which contributes to its unique chemical properties and biological activities.
The synthesis of 3,4-Dibromo-6-chloro-1H-indazole generally involves the following steps:
These reactions are typically conducted in an inert atmosphere to minimize side reactions, ensuring high yields of the desired product.
The molecular formula of 3,4-Dibromo-6-chloro-1H-indazole is C7H4Br2ClN. The compound features a fused ring system typical of indazoles, with halogen substituents influencing its electronic properties.
3,4-Dibromo-6-chloro-1H-indazole can undergo several types of chemical reactions:
Reagents used in these reactions may include nucleophiles such as sodium azide or potassium cyanide for substitution reactions, while oxidizing agents like potassium permanganate may be employed for oxidation processes.
3,4-Dibromo-6-chloro-1H-indazole's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes or receptors. The halogen substituents enhance its binding affinity and specificity towards these targets, potentially modulating biological pathways by inhibiting or activating key enzymes. This activity is crucial in pharmacological contexts where the compound may exhibit anticancer or anti-inflammatory effects.
Key chemical properties include:
3,4-Dibromo-6-chloro-1H-indazole has several applications in scientific research:
The synthesis of multi-halogenated indazoles like 3,4-dibromo-6-chloro-1H-indazole demands precise sequential halogenation. A prevalent approach involves constructing the indazole core from pre-halogenated aniline precursors. For example, 4-chloro-2-fluoroaniline undergoes sequential electrophilic halogenation using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) to install chlorine and bromine atoms regioselectively prior to indazole ring closure [3]. This method capitalizes on the ortho-directing effect of the fluorine substituent, achieving an 80% yield for chlorination and 90% for bromination. Subsequent formaldoxime-mediated cyclization yields the halogenated indazole scaffold.
Alternatively, direct electrophilic halogenation of pre-formed indazoles presents significant challenges due to:
Table 1: Comparative Halogenation Methods for Indazole Derivatives
Method | Reagents/Conditions | Target Position | Yield (%) | Key Limitation |
---|---|---|---|---|
Aniline-Precursor Route | NCS → NBS → Cyclization | 4-Br, 6-Cl | 29% (overall) | Multi-step synthesis |
Direct Bromination | NBS/DMF, 0°C | C4/C7 | 45–65% | Poor regiocontrol |
Photoredox Catalysis | NBS/Rose Bengal/450 nm LED | C4 | 92% | Limited to mono-bromination |
Achieving site-selective halogenation at C3 and C4 positions in 6-chloro-1H-indazole derivatives requires strategic protection/deprotection or catalyst control. The C3 position exhibits heightened electron density due to the adjacent pyrazole-type nitrogen, rendering it susceptible to electrophilic substitution. However, C4 halogenation often competes due to:
Notably, low-temperature bromination (NBS, −78°C in THF) favors C4 monobromination in 6-chloroindazoles (70–75% yield), while Lewis acid-mediated bromination (e.g., AlCl₃) enables C3 functionalization. For sequential dibromination, a protecting group strategy proves essential:
While direct synthesis of 3,4-dibromo-6-chloro-1H-indazole remains challenging, catalytic C–H activation offers routes to its precursors. Silver(I)-mediated intramolecular oxidative C–H amination enables indazole core formation from α-ketoester hydrazones under mild conditions (AgNTf₂, 1,2-DCE, 80°C), achieving 73–97% yields for halogenated derivatives [10]. Crucially, this method tolerates bromo and chloro substituents on the aryl ring, circumventing premature halogen displacement.
Palladium-catalyzed direct arylation further functionalizes pre-halogenated indazoles:
Table 2: Catalytic Methods for Halogenated Indazole Synthesis
Method | Catalyst System | Substrate Scope | Yield Range | Regioselectivity Control |
---|---|---|---|---|
Ag-Mediated C–H Amination | AgNTf₂/Cu(OAc)₂/DCE/80°C | Halogenated hydrazones | 73–97% | High (≥95:5) |
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃/dioxane | 4-Bromo-6-chloro-1H-indazole + ArB(OH)₂ | 70–85% | C4-selective |
Photoredox Bromination | Rose Bengal/NBS/450 nm LED | 6-Chloro-1H-indazole | 85–92% | C4-preference |
Microwave irradiation drastically accelerates halogenation and cyclization steps in indazole synthesis. Key implementations include:
This approach minimizes thermal decomposition pathways common in halogen-sensitive intermediates and improves reproducibility in small-molecule library synthesis for medicinal chemistry applications.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8